molecular formula C15H47ClN2Si5 B1513440 Chlorotrimethylsilane-hexamethyldisilazane mixture CAS No. 318974-69-5

Chlorotrimethylsilane-hexamethyldisilazane mixture

Cat. No. B1513440
CAS RN: 318974-69-5
M. Wt: 431.4 g/mol
InChI Key: UCJNZOHHMSKSRP-UHFFFAOYSA-N
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Description

The Chlorotrimethylsilane-hexamethyldisilazane mixture, also known as Silylating mixture I according to Sweeley or HMDS + TMCS, is a useful silylating mixture for the silylation of hydroxy-compounds . It is commonly used in laboratory settings .


Synthesis Analysis

The mixture is prepared by combining Chlorotrimethylsilane and hexamethyldisilazane . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of the mixture is C15H47ClN2Si5, and it has a molecular weight of 431.43 g/mol .


Chemical Reactions Analysis

Chlorotrimethylsilane in the mixture has been used to silanize glass surfaces to make them more hydrophobic. It can also be used in combination with hexamethyldisilazane for the protection of alcohols by forming trimethylsilyl ethers via a silylation reaction .


Physical And Chemical Properties Analysis

The mixture is a liquid with a density of 0.938 g/mL at 25 °C .

Scientific Research Applications

Chemical Modifications of Polymers

Trimethylsilylation of Chitosan

The mixture of HMDS and CTMS has been used for the efficient trimethylsilylation of chitosan, leading to significant improvements in solubility and reactivity. This silylated derivative of chitosan offers a convenient precursor for further chemical modifications, providing a pathway to enhance the material's properties for various applications (K. Kurita et al., 2003).

Synthesis of Organic Compounds

Synthesis of Protected Homoallylic Amines

A catalytic four-component reaction utilizing CTMS, HMDS, along with other reagents, has been developed to produce Cbz-protected homoallylic amines. This method showcases the use of CTMS and HMDS in facilitating complex organic reactions, highlighting their versatility in synthesis (Qi-Yi Song et al., 2007).

Ipso-Nitration of Arylboronic Acids

The combination of nitrate salt and CTMS serves as an efficient nitrating agent for arylboronic acids, resulting in the synthesis of nitroarenes. This method emphasizes the role of CTMS in promoting regioselective nitration reactions (G. Prakash et al., 2004).

Oxidative Conversion Reactions

Conversion of Thiols to Sulfonyl Chlorides

A mixture of nitrate salt and CTMS is effective for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides. This demonstrates CTMS's utility as a mild and efficient reagent for oxidative chlorination, offering a clean and selective method for producing sulfonyl chlorides (G. Prakash et al., 2007).

Safety and Hazards

The mixture is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is highly flammable and toxic if swallowed. It causes severe skin burns and eye damage and is harmful in contact with skin or if inhaled .

properties

IUPAC Name

chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNZOHHMSKSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H47ClN2Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746893
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

CAS RN

318974-69-5
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotrimethylsilane-hexamethyldisilazane mixture
Reactant of Route 2
Chlorotrimethylsilane-hexamethyldisilazane mixture
Reactant of Route 3
Chlorotrimethylsilane-hexamethyldisilazane mixture
Reactant of Route 4
Reactant of Route 4
Chlorotrimethylsilane-hexamethyldisilazane mixture

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